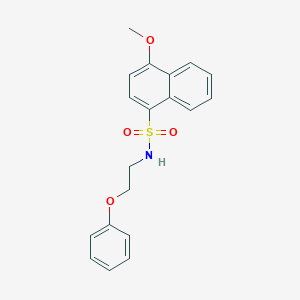![molecular formula C14H15Cl2N3O2S2 B299750 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine](/img/structure/B299750.png)
1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine, commonly known as DMTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMTP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
DMTP has been studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-convulsant activities. DMTP has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of DMTP is not fully understood. However, it has been proposed that DMTP may act by inhibiting the activity of certain enzymes and receptors in the body. It has also been suggested that DMTP may modulate the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DMTP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMTP has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, DMTP has been shown to possess anti-convulsant activity by modulating the activity of certain ion channels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMTP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. DMTP is also relatively inexpensive compared to other compounds with similar biological activities. However, DMTP has certain limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMTP has been found to exhibit toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMTP. One area of research is the development of new synthetic methods for DMTP that can improve its solubility and reduce its toxicity. Another area of research is the identification of new therapeutic applications for DMTP, such as its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of DMTP and its potential interactions with other compounds in the body.
In conclusion, DMTP is a promising compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-convulsant activities make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DMTP and its potential applications in medicine.
Synthesemethoden
DMTP can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide to form 2,4-dichlorophenylthiocarbamoyl chloride. This intermediate is then reacted with 2-aminothiazole to form DMTP. The final product is obtained by reacting DMTP with methylsulfonyl chloride.
Eigenschaften
Produktname |
1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine |
|---|---|
Molekularformel |
C14H15Cl2N3O2S2 |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenyl)-2-(4-methylsulfonylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H15Cl2N3O2S2/c1-23(20,21)19-6-4-18(5-7-19)14-17-13(9-22-14)11-3-2-10(15)8-12(11)16/h2-3,8-9H,4-7H2,1H3 |
InChI-Schlüssel |
SFBNYWJWCRIAJZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)


![4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)
![4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide](/img/structure/B299681.png)

![4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)
![3-amino-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299686.png)


![2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299694.png)